Diethyl sebacate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.08 mg/mL at 20 °C

miscible in alcohol, ether, other organic solvents, most fixed oils; insoluble in wate

Synonyms

Canonical SMILES

Biocompatible Material

Due to its low toxicity and good biocompatibility, DES is being explored for use in biomedical applications. Studies have shown its potential as a plasticizer in drug delivery systems and as a component in implants.

- In drug delivery, DES can be used to modify the properties of polymers used in nanoparticles or microcapsules for drug encapsulation. This can help control the release rate of the drug and improve its targeting to specific tissues [].

- Research suggests DES may be suitable for the development of biocompatible implants due to its minimal tissue irritation and good stability in physiological environments [].

Research Solvent

DES is a valuable solvent in scientific research due to its non-polar nature and high boiling point. This makes it suitable for dissolving a wide range of organic compounds and performing reactions at elevated temperatures.

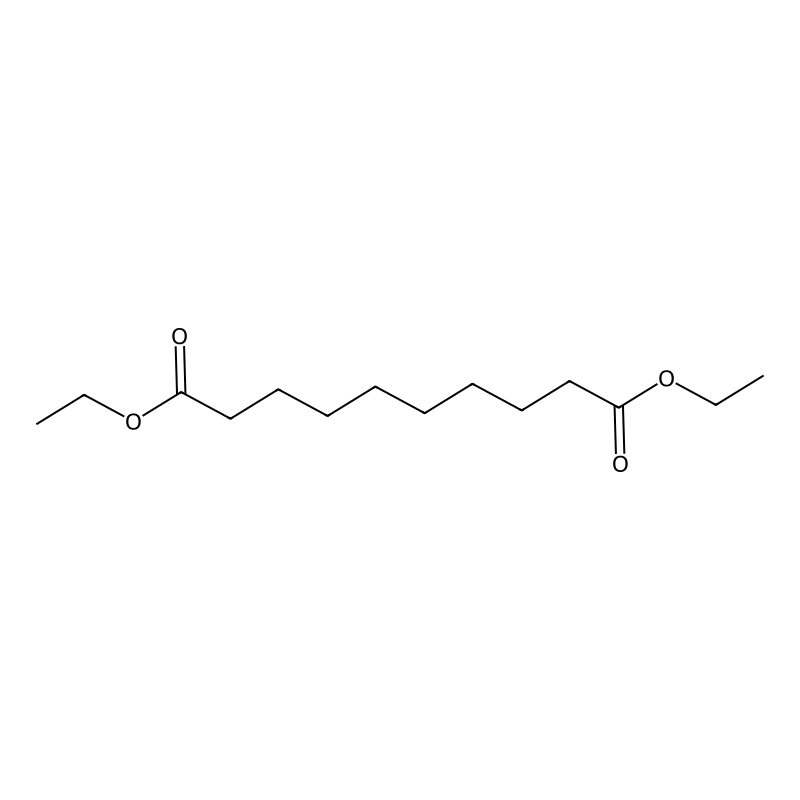

Diethyl sebacate is an organic compound with the chemical formula C₁₄H₂₆O₄, classified as a diester derived from sebacic acid. It is a colorless, oily liquid that is soluble in organic solvents but has limited solubility in water. Diethyl sebacate is known for its low toxicity and is often utilized as a plasticizer, solvent, and intermediate in chemical synthesis. Its structure features two ethyl ester groups attached to a sebacic acid backbone, which consists of a straight-chain dicarboxylic acid with ten carbon atoms.

- Hydrolysis: In the presence of water and an acid or base catalyst, diethyl sebacate can be hydrolyzed to yield sebacic acid and ethanol:

- Transesterification: Diethyl sebacate can react with different alcohols to form new esters:

- Esterification: It can also be synthesized through the reaction of sebacic acid with ethanol in the presence of an acid catalyst.

The synthesis of diethyl sebacate typically involves the esterification of sebacic acid with ethanol. Various methods include:

- Conventional Esterification: This method uses sulfuric acid as a catalyst to promote the reaction between ethanol and sebacic acid under reflux conditions.

- Catalytic Methods: Recent advancements have introduced alternative catalysts such as methyl sulfonic acid to enhance reaction efficiency and reduce by-products .

- Microwave-Assisted Synthesis: This modern approach utilizes microwave irradiation to accelerate the reaction rate and improve yields.

Diethyl sebacate finds application across multiple industries:

- Plasticizers: It is commonly used to enhance the flexibility and durability of plastics.

- Solvents: Its solvent properties make it suitable for use in coatings and adhesives.

- Chemical Intermediate: It serves as a precursor in the synthesis of other chemical compounds, including surfactants and lubricants.

Research on diethyl sebacate's interactions primarily focuses on its compatibility with other materials in formulations. For instance, studies have shown that it can effectively blend with various polymers without causing degradation or adverse reactions. Additionally, its interactions with biological systems suggest minimal toxicity at low concentrations, making it suitable for applications in consumer products.

Diethyl sebacate shares structural similarities with other esters derived from dicarboxylic acids. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Dimethyl sebacate | C₁₂H₂₂O₄ | Methyl ester variant; lower molecular weight |

| Di-n-butyl sebacate | C₁₈H₃₈O₄ | Longer alkyl chains; different physical properties |

| Diethyl adipate | C₁₂H₂₂O₄ | Derived from adipic acid; used in similar applications |

| Di-n-octyl phthalate | C₂₀H₃₄O₄ | Widely used plasticizer; known for higher toxicity |

Uniqueness of Diethyl Sebacate

Diethyl sebacate's unique carbon chain length (ten carbon atoms) contributes to its specific physical properties such as viscosity and boiling point compared to shorter or longer chain esters. Its low toxicity profile further distinguishes it from other plasticizers like di-n-octyl phthalate, which has raised health concerns.

Conventional Esterification Approaches

Acid-Catalyzed Esterification of Sebacic Acid with Ethanol

The classical route is the Fischer–Speier condensation of sebacic acid with an excess of absolute ethanol in the presence of a strong Brønsted acid catalyst, most often sulfuric acid. The overall reaction is

$$

\mathrm{HOOC(CH2)8COOH + 2\,C2H5OH \;\longrightarrow\; C2H5OOC(CH2)8COOC2H5 + 2\,H_2O}

$$

[1].

Organic Syntheses provides an early yet still instructive laboratory protocol: sebacic acid (0.65 mole) is refluxed with ethanol (≈5.4 mole) and concentrated sulfuric acid (≈1.3 mole percent relative to acid) under a Dean–Stark arrangement until azeotropic water removal ceases, after which crude diethyl sebacate is distilled under reduced pressure to give 86–92 percent isolated yield [2]. Reproducibility studies compiled by ChemicalBook confirm that two-hour reflux at ethanol’s boiling point (78 degrees Celsius) gives 98 percent yield when the molar alcohol excess is ≥5 to 1 [3].

Tuning the ethanol excess remains the simplest lever for driving conversion: ratios of 1:4 to 1:6 (acid:alcohol) consistently reach ≥95 percent equilibrium ester content within four hours at atmospheric reflux because the elevated alcohol activity and continuous water withdrawal both displace the reversible equilibrium toward product formation [4] [5].

Reaction Kinetics and Thermodynamic Considerations

The Fischer esterification of long-chain dicarboxylic acids is reversible, second-order overall, and moderately exothermic. Kinetic modelling performed for sebacic acid in near-critical methanol revealed apparent activation energies of 34 kilojoules per mole for both mono- and di-ester formation steps [6]. Although identical ethanol-specific mechanistic constants are scarce, activation energies for homologous acid–ethanol systems (for example succinic acid on Amberlyst ion-exchange resin) range from 42–54 kilojoules per mole, suggesting broadly comparable energy barriers for proton-catalysed nucleophilic attack on the protonated carbonyl [7] [8].

Equilibrium analysis under constant ethanol activity shows the temperature dependence follows a van-’t Hoff relationship; an increase from 60 degrees Celsius to 90 degrees Celsius can raise the diester equilibrium fraction by 5–8 percentage points provided that water is efficiently removed [9]. Calculations using the Perturbed-Chain Statistical Associating Fluid Theory equation of state yielded average absolute deviations of only 1.66 percent when predicting the equilibrium constant of comparable dicarboxylic esterifications, underscoring the robustness of activity-based models for scale-up design [9].

| Table 1 – Representative reaction conditions for acid-catalysed diethyl sebacate synthesis | |||||

|---|---|---|---|---|---|

| Source | Sebacic-acid : ethanol molar ratio | Catalyst (loading) | Temperature degrees Celsius | Time hours | Isolated yield percent |

| Organic Syntheses batch [2] | 1 : 8 | Sulfuric acid (≈1.3 mol %) | 78 | 3–4 | 86–92 |

| ChemicalBook summary [3] | 1 : 6 | Sulfuric acid (≈1 mass %) | 78 | 2 | 98 |

| Lubricity study (modified Fischer) [4] | 1 : 5 | Sulfuric acid (2 mass %) | 120 | 4 | 95 |

Catalytic Innovations in Synthesis

Role of Methylsulfonic Acid as a High-Efficiency Catalyst

Patents originating from large-volume producers in Zhejiang Province describe swapping sulfuric acid for methylsulfonic acid, a non-volatile, strongly acidic organosulfonic acid that is less corrosive to stainless steel [10]. In a representative embodiment, sebacic acid (40.45 grams, 0.20 mole) is charged together with cyclohexane as entrainer, absolute ethanol (44.22 grams, 0.96 mole) and methylsulfonic acid (2.0 grams, 3.5 mole percent). Reflux at 84 degrees Celsius under mechanical stirring of 450 revolutions per minute maintains rapid azeotropic water removal; complete conversion is achieved in roughly one hour, after which residual catalyst is decanted, and the crude ester is neutralised and distilled [10].

Measured advantages relative to sulfuric acid include

- reaction time shortened from four hours to one hour at comparable alcohol excess,

- diester selectivity routinely above 99 percent, and

- simplified wastewater treatment because the catalyst phase is recoverable and recyclable for at least six consecutives batches without loss of acidity [10] [11].

Spectroscopic investigation of lignin-derived carbon that had been sulfonated with methylsulfonic acid confirms that the acid introduces thermally robust −SO₃H groups whose Brønsted acidity rivals sulfuric acid while affording higher hydrophobic surface area; analogous benefits are transferable to small-molecule catalysis [11].

Process Optimization: Molar Ratios and Temperature Controls

Systematic variation of the sebacic-acid-to-ethanol ratio under methylsulfonic acid catalysis revealed that exceeding a 1 : 5 ratio gives diminishing marginal gains—raising the ratio from 1 : 4.8 to 1 : 6 lowered the residual acid value from 4 milligrams potassium hydroxide per gram to 2 milligrams potassium hydroxide per gram but prolonged solvent recovery because of larger ethanol inventory [10]. Therefore, industrial operators favour a compromise ratio in the 1 : 4.5–1 : 5 window.

Temperature control is equally critical. At atmospheric reflux the reaction mixture remains close to ethanol’s boiling point; however, incremental pressurisation (0.3 megapascal gauge) allows bulk temperature to climb to 100–110 degrees Celsius, cutting the required residence time by roughly 30 percent without measurable diester discoloration [6]. Excessive temperatures above 120 degrees Celsius invite side reactions such as ether formation or thermal decarboxylation; hence multistage temperature profiles are common, beginning with atmospheric reflux for initial water stripping followed by short high-temperature polish under mild pressure [10].

| Table 2 – Influence of process variables under methylsulfonic acid catalysis | |||

|---|---|---|---|

| Variable | Tested range | Observed impact on final acid value | Literature source |

| Sebacic-acid : ethanol ratio | 1 : 3 – 1 : 6 | Acid value falls exponentially; plateau <2 mg KOH/g beyond 1 : 5 | [10] |

| Bulk temperature | 78–110 degrees Celsius | Rate constant doubles per 12 degrees Celsius rise up to 110 degrees Celsius; higher leads to colour >50 APHA | [6] [10] |

| Catalyst loading | 0.5–5 mass percent | Space–time yield peaks at 2 mass percent; higher loading no longer rate limiting | [10] |

Industrial-Scale Production Techniques

Purification and Isolation Protocols

Large-scale plants convert the ethanol–sebacic water azeotrope into a tri-phasic system by co-feeding a hydrocarbon entrainer (usually cyclohexane) that floats above the ethanol–water phase, so the heteroazeotrope continuously removes water in a decanter, pushing equilibrium toward the diester [10] [12]. Once esterification is complete, the mixture is cooled to about 50 degrees Celsius; the dense acid catalyst phase segregates at the bottom of the settler and can be recycled. The neutralisation step employs five-percent aqueous sodium hydroxide to quench residual free acid, forming sodium sebacate that partitions into the aqueous layer and is discarded [10].

The organic phase then flows to a wiped-film evaporator, where light components are flashed at 100 degrees Celsius and 20 millibar. Final purification relies on short-path vacuum distillation (3 millibar, 150 degrees Celsius), affording colourless product with acid value below 0.5 milligram potassium hydroxide per gram and water content below 0.1 percent by mass [12] [13]. Where ultra-low colour is demanded (for example ophthalmic formulations), passage through a proprietary macroporous adsorbent developed expressly for diethyl sebacate removes trace chromophoric by-products to achieve colour below 20 American Public Health Association units [12].

Quality Control Metrics for Pharmaceutical-Grade Material

Pharmacopeial reference material issued by the United States Pharmacopeia defines diethyl sebacate as a clear, colourless to faintly yellow liquid that is practically insoluble in water but miscible with ethanol; identity is verified by retention time matching in gas chromatography and by infrared spectroscopy [14]. Typical supplier specifications converge on the limits summarised below.

| Table 3 – Typical quality attributes for pharmaceutical-grade diethyl sebacate | ||

|---|---|---|

| Parameter | Specification | Source |

| Assay by gas chromatography | 98–100 percent | [13] [15] |

| Acid value | ≤1 milligram potassium hydroxide per gram | [13] |

| Density at 25 degrees Celsius | 0.960–0.965 gram per millilitre | [13] [16] |

| Refractive index at 20 degrees Celsius | 1.4350–1.4380 | [13] [16] |

| Boiling point at 1,013 hectopascal | 312 degrees Celsius | [16] |

| Water content (Karl-Fischer) | ≤0.1 percent by mass | [17] |

| Colour (American Public Health Association) | ≤50 | [12] |

Regulatory agencies stipulate continuous monitoring of these parameters during campaign manufacture. Online densitometry and refractometry guarantee batch-to-batch constancy, while every distillation lot undergoes discrete gas-chromatography purity and acid-value titration before release [14] [15].

Purity

Physical Description

colourless to yellow liquid with faint but pleasant winey-fruity odour resembling that of quince and melon

XLogP3

Exact Mass

Boiling Point

Density

0.960-0.965

Appearance

Melting Point

Mp 5 °

5°C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 37 of 1456 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 1419 of 1456 companies with hazard statement code(s):;

H411 (97.32%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Emollient

General Manufacturing Information

Dates

2: Mohamad OAA, Li L, Ma JB, Hatab S, Xu L, Guo JW, Rasulov BA, Liu YH, Hedlund BP, Li WJ. Evaluation of the Antimicrobial Activity of Endophytic Bacterial Populations From Chinese Traditional Medicinal Plant Licorice and Characterization of the Bioactive Secondary Metabolites Produced by Bacillus atrophaeus Against Verticillium dahliae. Front Microbiol. 2018 May 9;9:924. doi: 10.3389/fmicb.2018.00924. eCollection 2018. PubMed PMID: 29867835; PubMed Central PMCID: PMC5954123.

3: Takeuchi M, Kishino S, Park SB, Kitamura N, Watanabe H, Saika A, Hibi M, Yokozeki K, Ogawa J. Production of dicarboxylic acids from novel unsaturated fatty acids by laccase-catalyzed oxidative cleavage. Biosci Biotechnol Biochem. 2016 Nov;80(11):2132-2137. doi: 10.1080/09168451.2016.1200457. Epub 2016 Jun 27. PubMed PMID: 27352072.

4: Liang WJ, Xu HB, Yang CY, Geng CA, Zhang Xue-mei, Chen JJ. [Chemical constituents of Lepidium meyenii]. Zhongguo Zhong Yao Za Zhi. 2015 Dec;40(23):4531-5. Chinese. PubMed PMID: 27141659.

5: Worzakowska M. Microwave-Assisted Synthesis of Cinnamyl Long Chain Aroma Esters. Molecules. 2015 Jun 8;20(6):10594-603. doi: 10.3390/molecules200610594. PubMed PMID: 26060921; PubMed Central PMCID: PMC6272307.

6: Pemmaraju B, Agarwal HK, Oh D, Buckheit KW, Buckheit RW Jr, Tiwari R, Parang K. Synthesis and Biological Evaluation of 5'-O-Dicarboxylic Fatty Acyl Monoester Derivatives of Anti-HIV Nucleoside Reverse Transcriptase Inhibitors. Tetrahedron Lett. 2014 Mar 19;55(12):1983-1986. PubMed PMID: 24791029; PubMed Central PMCID: PMC4001930.

7: Han S, Karłowicz-Bodalska K, Potaczek P, Wójcik A, Ozimek L, Szura D, Musiał W. Identification of unknown impurity of azelaic acid in liposomal formulation assessed by HPLC-ELSD, GC-FID, and GC-MS. AAPS PharmSciTech. 2014 Feb;15(1):111-20. doi: 10.1208/s12249-013-0038-y. Epub 2013 Oct 29. PubMed PMID: 24166667; PubMed Central PMCID: PMC3909152.

8: Nagpal S. The role of BCNU polymer wafers (Gliadel) in the treatment of malignant glioma. Neurosurg Clin N Am. 2012 Apr;23(2):289-95, ix. doi: 10.1016/j.nec.2012.01.004. Epub 2012 Feb 18. Review. PubMed PMID: 22440872.

9: Jaw TS, Chen SH, Wang YM, Hsu JS, Kuo YT, Chiu YY, Tsai KB, Hsieh TJ, Liu GC. Comparison of Gd-Bz-TTDA, Gd-EOB-DTPA, and Gd-BOPTA for dynamic MR imaging of the liver in rat models. Kaohsiung J Med Sci. 2012 Mar;28(3):130-7. doi: 10.1016/j.kjms.2011.10.017. Epub 2012 Jan 20. PubMed PMID: 22385605.

10: Ulmer S, Spalek K, Nabavi A, Schultka S, Mehdorn HM, Kesari S, Dörner L. Temporal changes in magnetic resonance imaging characteristics of Gliadel wafers and of the adjacent brain parenchyma. Neuro Oncol. 2012 Apr;14(4):482-90. doi: 10.1093/neuonc/nos003. Epub 2012 Feb 8. PubMed PMID: 22319220; PubMed Central PMCID: PMC3309854.

11: Wolinsky JB, Colson YL, Grinstaff MW. Local drug delivery strategies for cancer treatment: gels, nanoparticles, polymeric films, rods, and wafers. J Control Release. 2012 Apr 10;159(1):14-26. doi: 10.1016/j.jconrel.2011.11.031. Epub 2011 Dec 1. Review. PubMed PMID: 22154931; PubMed Central PMCID: PMC3878823.

12: Salmaggi A, Duri S, Silvani A, Gaviani P, Milanesi I, Casali C, Di Meco F. Loco-regional treatments in first-diagnosis glioblastoma: literature review on association between Stupp protocol and Gliadel. Neurol Sci. 2011 Nov;32 Suppl 2:S241-5. doi: 10.1007/s10072-011-0797-8. Review. PubMed PMID: 21983866.

13: Muntasser H, Liaquat I, Barlow A, Whittle I. Gliadel wafers acting as a lattice for bacterial growth: a case illustration. Acta Neurochir (Wien). 2011 Oct;153(10):2099-100. doi: 10.1007/s00701-011-1087-1. Epub 2011 Jul 29. PubMed PMID: 21800107.

14: Arrieta-Baez D, Cruz-Carrillo M, Gómez-Patiño MB, Zepeda-Vallejo LG. Derivatives of 10,16-dihydroxyhexadecanoic acid isolated from tomato (Solanum lycopersicum) as potential material for aliphatic polyesters. Molecules. 2011 Jun 15;16(6):4923-36. doi: 10.3390/molecules16064923. PubMed PMID: 21677605; PubMed Central PMCID: PMC6264701.

15: Salvati M, D'elia A, Frati A, Brogna C, Santoro A, Delfini R. Safety and feasibility of the adjunct of local chemotherapy with biodegradable carmustine (BCNU) wafers to the standard multimodal approach to high grade gliomas at first diagnosis. J Neurosurg Sci. 2011 Mar;55(1):1-6. PubMed PMID: 21464805.

16: Hart MG, Grant R, Garside R, Rogers G, Somerville M, Stein K. Chemotherapy wafers for high grade glioma. Cochrane Database Syst Rev. 2011 Mar 16;(3):CD007294. doi: 10.1002/14651858.CD007294.pub2. Review. PubMed PMID: 21412902; PubMed Central PMCID: PMC6457755.

17: Dixit S, Hingorani M, Achawal S, Scott I. The sequential use of carmustine wafers (Gliadel®) and post-operative radiotherapy with concomitant temozolomide followed by adjuvant temozolomide: a clinical review. Br J Neurosurg. 2011 Aug;25(4):459-69. doi: 10.3109/02688697.2010.550342. Epub 2011 Feb 23. Review. PubMed PMID: 21344976.

18: Dörner L, Ulmer S, Rohr A, Mehdorn HM, Nabavi A. Space-occupying cyst development in the resection cavity of malignant gliomas following Gliadel® implantation--incidence, therapeutic strategies, and outcome. J Clin Neurosci. 2011 Mar;18(3):347-51. doi: 10.1016/j.jocn.2010.05.036. Epub 2011 Jan 14. PubMed PMID: 21237660.

19: O'Brien D, Cotter M, Lim CH, Sattar MT, Smyth E, Fitzpatrick F. Candida parapsilosis meningitis associated with Gliadel (BCNU) wafer implants. Br J Neurosurg. 2011 Apr;25(2):289-91. doi: 10.3109/02688697.2010.534202. Epub 2010 Dec 15. PubMed PMID: 21158511.

20: Su Q, Zhao A, Peng H, Zhou S. Preparation and characterization of biodegradable electrospun polyanhydride nano/microfibers. J Nanosci Nanotechnol. 2010 Oct;10(10):6369-75. PubMed PMID: 21137732.